molecular formula C17H14O5S B2558376 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate CAS No. 869341-33-3

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

Cat. No.: B2558376
CAS No.: 869341-33-3
M. Wt: 330.35
InChI Key: SXIXKXYANFFFCD-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core structure with a methanesulfonate group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
  • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate
  • 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXKXYANFFFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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